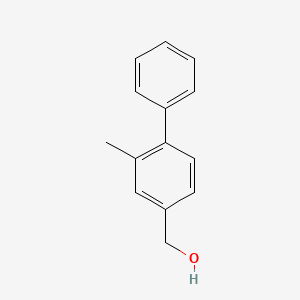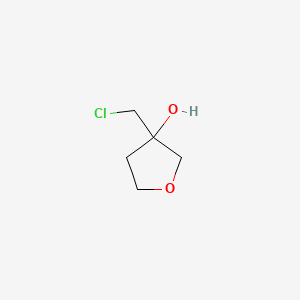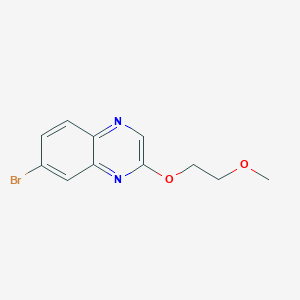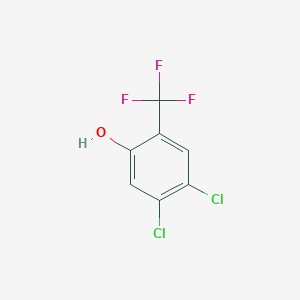
7-Bromo-1-(bromomethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 7th position and on the methyl group attached to the first position of the naphthalene ring
Synthetic Routes and Reaction Conditions:
From 1-Naphthalenemethanol: One common method involves the bromination of 1-naphthalenemethanol using N-bromosuccinimide (NBS) under light conditions.
From 1-Bromonaphthalene: Another method involves the bromination of 1-bromonaphthalene using bromine in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the processes likely involve large-scale bromination reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as cyanide or amines.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products such as 7-cyano-1-(bromomethyl)naphthalene or 7-amino-1-(bromomethyl)naphthalene.
Oxidation: Products like 7-bromo-1-naphthaldehyde.
Reduction: Products such as 7-bromo-1-methylnaphthalene.
Aplicaciones Científicas De Investigación
7-Bromo-1-(bromomethyl)naphthalene is used as an intermediate in organic synthesis and pharmaceutical research . Its applications include:
Chemistry: Used in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into new pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 7-Bromo-1-(bromomethyl)naphthalene primarily involves its reactivity as a brominated aromatic compound. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, which can be exploited in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Bromonaphthalene: Similar in structure but lacks the bromomethyl group.
2-Bromonaphthalene: Another isomer with the bromine atom at the second position.
1-(Bromomethyl)naphthalene: Lacks the additional bromine atom at the 7th position.
Uniqueness: 7-Bromo-1-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations compared to its mono-brominated counterparts.
Propiedades
Número CAS |
81830-68-4 |
|---|---|
Fórmula molecular |
C11H8Br2 |
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
7-bromo-1-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2 |
Clave InChI |
PGXJQVHWJMYCLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)Br)C(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



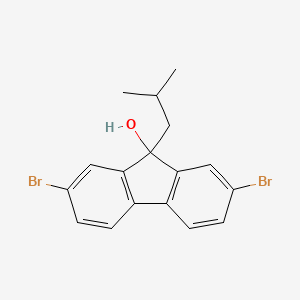
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
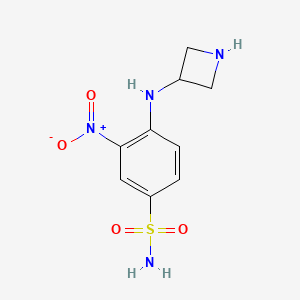
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
